molecular formula C13H16N2O5S B13449488 (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B13449488
M. Wt: 312.34 g/mol
InChI Key: APYPZZQPEFDIND-OMFFZYICSA-N
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Description

The compound (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various fields. This compound is known for its unique structural features, which include a bicyclic ring system and multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic ring system, introduction of the hydroxyethyl group, and the incorporation of the oxopyrrolidinylmethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in a ketone, while reduction of the ketone group yields secondary alcohols.

Scientific Research Applications

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic molecules with functional groups such as:

    Penicillins: Known for their antibiotic properties.

    Cephalosporins: Another class of antibiotics with a similar core structure.

Uniqueness

The uniqueness of (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H16N2O5S

Molecular Weight

312.34 g/mol

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H16N2O5S/c1-5(16)9-11(18)15-10(13(19)20)7(21-12(9)15)4-6-2-3-8(17)14-6/h5-6,9,12,16H,2-4H2,1H3,(H,14,17)(H,19,20)/t5-,6?,9+,12-/m1/s1

InChI Key

APYPZZQPEFDIND-OMFFZYICSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)CC3CCC(=O)N3)C(=O)O)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)CC3CCC(=O)N3)C(=O)O)O

Origin of Product

United States

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